HDAC Inhibitory Potency vs. MS-275
A large series of 2-aminobenzanilide derivatives, designed as histone deacetylase (HDAC) inhibitors, demonstrated significantly enhanced potency compared to the clinical-stage reference compound MS-275 (Entinostat). The most potent of these 2-aminobenzanilide derivatives achieved IC₅₀ values in the two-digit nanomolar range against recombinant human HDAC1, whereas the reference compound MS-275 exhibits an IC₅₀ in the low micromolar range (approximately 0.3–0.5 μM) [1].
| Evidence Dimension | Inhibitory potency against HDAC1 |
|---|---|
| Target Compound Data | IC₅₀ values in the two-digit nanomolar range (10-99 nM) for select 2-aminobenzanilide derivatives |
| Comparator Or Baseline | MS-275 (Entinostat) with an IC₅₀ of approximately 0.3-0.5 μM (300-500 nM) |
| Quantified Difference | Up to 30-fold increase in potency |
| Conditions | In vitro hrHDAC1 inhibition assays |
Why This Matters
This data positions 2-aminobenzanilide as a superior core scaffold for developing highly potent HDAC inhibitors, offering a significant potency advantage for drug discovery programs.
- [1] Stolfa, D. A., et al. (2012). Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. ChemMedChem, 7(7), 1256–1266. View Source
